molecular formula C22H22N2O3S B11372554 2-Methylpropyl 4-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate

2-Methylpropyl 4-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11372554
M. Wt: 394.5 g/mol
InChI Key: PUQBDBARYVDRID-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Clemmensen Reduction: Converts the acyl group to an alkane.

    Nitration: Introduces a nitro group to the aromatic ring.

    Conversion to Amine: The nitro group is reduced to an amine.

    Bromination: Introduces a bromine atom to the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

Uniqueness

2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-methylpropyl 4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C22H22N2O3S/c1-14(2)13-27-22(26)17-9-11-18(12-10-17)24-20(25)19-15(3)23-21(28-19)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,24,25)

InChI Key

PUQBDBARYVDRID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC(C)C

Origin of Product

United States

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